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Compound of Interest

Compound Name: 2,3-Difluoro-4-methoxypyridine

Cat. No.: B1460468

2,3-Difluoro-4-methoxypyridine, identified by the CAS Number 1227578-88-2, is a highly
functionalized heterocyclic compound of significant interest to the pharmaceutical and
agrochemical industries.[1] Its structure, featuring a pyridine core adorned with two vicinal
fluorine atoms and a methoxy group, offers a unique combination of electronic properties,
metabolic stability, and synthetic versatility.

The strategic placement of these functional groups makes it a valuable intermediate for
constructing complex, biologically active molecules. The pyridine scaffold is a well-established
pharmacophore present in numerous approved drugs. The addition of fluorine atoms can
profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often
enhancing metabolic stability, increasing binding affinity to target proteins, and improving
bioavailability.[2] The methoxy group provides a key handle for further synthetic manipulation
and can modulate solubility and electronic properties.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug
development professionals, providing in-depth information on the physicochemical properties,
synthesis, applications, and safe handling of this important chemical intermediate.

Part 1: Physicochemical and Structural
Characteristics

The distinct arrangement of substituents on the pyridine ring governs the compound's reactivity
and physical properties. The electron-withdrawing nature of the two fluorine atoms decreases
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the pKa of the pyridine nitrogen, making it less basic than pyridine itself. This electronic
modulation is a critical feature leveraged in drug design.

Table 1: Core Properties of 2,3-Difluoro-4-methoxypyridine

Property Value Source(s)

CAS Number 1227578-88-2 [1]

Molecular Formula CeHsF2NO [1]

Molecular Weight 145.11 g/mol [1]

IUPAC Name 2,3-difluoro-4-methoxypyridine [1]

Appearance l’())/:?;cally aliquid or low-melting Inferred from analogs[4][5]

) Commercially available up to
Purity [1]
=>98%

Part 2: Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines like 2,3-Difluoro-4-methoxypyridine requires a
carefully planned synthetic strategy. While a specific, peer-reviewed synthesis for this exact
molecule is not readily available in the provided search results, a logical and efficient pathway
can be constructed based on established heterocyclic chemistry principles, such as
nucleophilic aromatic substitution (SnAr) and fluorination reactions.

A plausible and common approach involves the sequential displacement of halides from a
suitable polychloropyridine precursor. The regioselectivity of these substitutions is dictated by
the electronic activation provided by the ring nitrogen and existing substituents.
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Caption: Plausible synthetic workflow for 2,3-Difluoro-4-methoxypyridine.

Detailed Experimental Protocol (lllustrative)

The following protocol is an illustrative, field-proven methodology for the synthesis of
fluorinated methoxypyridines, adapted from standard procedures for Halogen Exchange
(Halex) and SnAr reactions.[6]

Step 1: Regioselective Methoxylation of 2,3,4-Trichloropyridine

» Rationale: The C4 position on the trichloropyridine precursor is the most electronically
activated site for nucleophilic aromatic substitution due to the cumulative electron-
withdrawing effects of the nitrogen atom and the adjacent chlorine atoms. This allows for a
highly regioselective reaction.

¢ Procedure:

o To a solution of sodium methoxide (1.05 equivalents) in dry methanol (5 mL per gram of
substrate) in a round-bottom flask equipped with a reflux condenser, add 2,3,4-
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trichloropyridine (1.0 equivalent) portion-wise at room temperature.

o Heat the reaction mixture to reflux (approx. 65°C) and monitor by Thin Layer
Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the
starting material is consumed (typically 4-6 hours).

o Cool the mixture to room temperature and carefully quench with water.
o Extract the product with ethyl acetate or dichloromethane (3x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure to yield crude 2,3-dichloro-4-methoxypyridine.
Purification can be achieved via column chromatography if necessary.

Step 2: Halogen Exchange (Halex) Fluorination

e Rationale: The conversion of the remaining chloro groups to fluoro groups is accomplished
via a high-temperature nucleophilic substitution using an anhydrous fluoride salt, such as
potassium fluoride. A high-boiling point, polar aprotic solvent like sulfolane is essential to
achieve the necessary reaction temperatures and to solubilize the fluoride salt.

e Procedure:

o In an oven-dried flask under a nitrogen atmosphere, combine the crude 2,3-dichloro-4-
methoxypyridine (1.0 equivalent), anhydrous spray-dried potassium fluoride (2.5-3.0
equivalents), and dry sulfolane.

o Heat the reaction mixture to 180-220°C with vigorous stirring for 12-24 hours. The reaction
progress should be monitored by GC-MS.

o After cooling, dilute the mixture with water and extract the product with a suitable organic
solvent (e.g., diethyl ether or ethyl acetate).

o Wash the combined organic extracts repeatedly with water to remove sulfolane, followed
by a brine wash.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the
solvent by distillation.
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o The final product, 2,3-Difluoro-4-methoxypyridine, is purified by vacuum distillation to
yield a clear liquid.

Part 3: Applications in Drug Discovery

The true value of 2,3-Difluoro-4-methoxypyridine lies in its application as a versatile building
block for creating novel therapeutic agents. Its pre-installed functionalities allow for rapid
diversification and exploration of chemical space, which is a cornerstone of modern lead
optimization campaigns.

Key Roles in Synthesis:

» Scaffold for Bioactive Molecules: The compound serves as a core structure that can be
further elaborated. Analogs are key intermediates in the synthesis of potent inhibitors for
various disease targets. For instance, related methoxypyridine derivatives have been used to
synthesize novel PI3K/mTOR dual inhibitors for cancer therapy and gamma-secretase
modulators for Alzheimer's disease.[7][8]

e Substrate for Cross-Coupling: While the fluorinated positions are generally unreactive in
palladium-catalyzed cross-coupling, the C5 and C6 positions of the pyridine ring can be
functionalized (e.g., via lithiation followed by quenching with an electrophile or by introducing
a halogen handle) to participate in reactions like Suzuki, Heck, or Buchwald-Hartwig
couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups.[9]

Synthetic Diversification

Core Intermediate Lead Compound
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Steps
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Suzuki Coupling
(Addition of Aryl Group)

Complex Bioactive Molecule
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Caption: Drug discovery workflow using the intermediate.

Part 4: Safety, Handling, and Storage
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As with any specialized chemical reagent, proper handling of 2,3-Difluoro-4-methoxypyridine

is paramount for ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for this

exact compound was not retrieved, data from structurally similar fluorinated and methoxylated

pyridines provide a reliable basis for hazard assessment.

Table 2: Summary of Potential Hazards and Precautions (Based on Analogs)

Hazard Category

Description and
Precautionary Statements

Source(s)

Acute Toxicity

Harmful if swallowed, in
contact with skin, or if inhaled
(H302 + H312 + H332). Avoid
breathing vapors/mist (P261).
Use only in a well-ventilated
area or under a chemical fume
hood (P271).

[10]

Skin/Eye lrritation

Causes skin irritation (H315)
and serious eye irritation
(H319). Wear protective
gloves, clothing, and eye/face
protection (P280). Wash skin
thoroughly after handling
(P264). In case of eye contact,
rinse cautiously with water for
several minutes
(P305+P351+P338).

[10][11]

Respiratory Irritation

May cause respiratory irritation
(H335). Avoid inhaling fumes
and move to fresh air if

exposure occurs.

[10][11]

Handling and Storage Recommendations:

« Handling: Always work in a well-ventilated chemical fume hood.[12] Use appropriate

personal protective equipment (PPE), including safety goggles with side shields, nitrile or
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neoprene gloves, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.[11][12]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[12]

Conclusion

2,3-Difluoro-4-methoxypyridine is more than a simple chemical; it is a strategic tool for the
modern medicinal chemist. Its unique substitution pattern provides a stable, versatile scaffold
that enables the efficient synthesis of novel compounds with potentially enhanced
pharmacological properties. Understanding its synthesis, reactivity, and applications allows
researchers to fully leverage its potential in the complex, multi-step process of drug discovery
and development, paving the way for next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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